Product packaging for Glycerol tri(hexahydrophthalate)(Cat. No.:CAS No. 68901-23-5)

Glycerol tri(hexahydrophthalate)

Cat. No.: B13771419
CAS No.: 68901-23-5
M. Wt: 554.6 g/mol
InChI Key: IZWUWCWNWYLTHQ-UHFFFAOYSA-N
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Description

Glycerol tri(hexahydrophthalate) is a chemical compound with the molecular formula C27H38O12 . It is part of the class of hexahydrophthalic acid derivatives, which are recognized in polymer science for their utility as nucleating agents and plasticizers . Research indicates that metal salts of hexahydrophthalic acid, such as those of calcium and zinc, function effectively as α/β complex nucleating agents for isotactic polypropylene (iPP) . When incorporated into iPP, these compounds significantly influence the crystallization behavior and final material properties. Studies show that such nucleating agents can synchronously improve both the rigidity and toughness of the polymer, leading to notable increases in tensile strength, flexural modulus, and impact strength . Furthermore, these agents raise the crystallization temperature of polypropylene and reduce the surface energy required for crystallization, thereby shortening the crystallization time as described by Avrami crystallization kinetics . As an industrial material, it is part of a broader shift toward non-phthalate additives, which are increasingly used as alternatives to traditional phthalate esters in various applications . Glycerol tri(hexahydrophthalate) is provided for research applications only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O12 B13771419 Glycerol tri(hexahydrophthalate) CAS No. 68901-23-5

Properties

CAS No.

68901-23-5

Molecular Formula

C27H38O12

Molecular Weight

554.6 g/mol

IUPAC Name

2-[2,3-bis[(2-carboxycyclohexanecarbonyl)oxy]propoxycarbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H38O12/c28-22(29)16-7-1-4-10-19(16)25(34)37-13-15(39-27(36)21-12-6-3-9-18(21)24(32)33)14-38-26(35)20-11-5-2-8-17(20)23(30)31/h15-21H,1-14H2,(H,28,29)(H,30,31)(H,32,33)

InChI Key

IZWUWCWNWYLTHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCC(COC(=O)C2CCCCC2C(=O)O)OC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Esterification Pathways for Glycerol (B35011) Tri(hexahydrophthalate) Synthesis

The use of hexahydrophthalic anhydride (B1165640) is often preferred over the diacid because the ring-opening reaction with glycerol is more favorable and avoids the production of water as a direct byproduct in the initial step, which can simplify reaction equilibrium challenges. The reaction between an alcohol (glycerol) and an anhydride can proceed even without a catalyst, driven by the reactivity of the anhydride. nih.govyoutube.com

To achieve practical reaction rates and high conversion, catalytic systems are typically employed in the esterification of glycerol. The synthesis of related polyesters, such as those from glycerol and phthalic anhydride (glyptal), provides insight into effective catalytic approaches that are applicable to the hexahydrophthalate derivative. neliti.comneliti.com

Catalytic Systems: Both homogeneous and heterogeneous acid catalysts are effective in promoting the esterification.

Homogeneous Catalysts: Lewis acids like p-toluenesulfonic acid (PTSA) are widely used due to their high activity and solubility in the reaction medium. neliti.comneliti.com Other potential catalysts include sulfuric acid and zinc oxide, which are known to catalyze the esterification between glycerol and anhydrides. zbaqchem.com

Heterogeneous Catalysts: Solid acid catalysts such as activated zeolites offer the advantage of easier separation from the reaction product and potential for reuse. neliti.comunnes.ac.id Their performance, however, can be influenced by mass transfer limitations. unnes.ac.id For similar esterifications, catalysts like Amberlyst-15 have also been utilized. jocpr.com

Interactive Data Table: Potential Catalytic Systems for Glycerol Tri(hexahydrophthalate) Synthesis

Catalyst Type Example Catalyst Key Advantages Considerations
Homogeneous Acid p-Toluenesulfonic Acid (PTSA) High catalytic activity Requires neutralization and separation post-reaction
Homogeneous Acid Sulfuric Acid Strong acid, effective Corrosive, can lead to side reactions
Heterogeneous Acid Activated Zeolites Easily separable, reusable Potential for lower activity due to diffusion limits
Heterogeneous Acid Amberlyst-15 (Ion-exchange resin) Solid catalyst, easy to remove Temperature stability limits

Achieving a high yield of the fully substituted triester, Glycerol tri(hexahydrophthalate), while minimizing the formation of mono- and diester intermediates, requires careful optimization of several reaction parameters.

Molar Ratio: A stoichiometric excess of hexahydrophthalic anhydride is typically used to ensure complete esterification of all three hydroxyl groups on the glycerol molecule and to compensate for any potential side reactions.

Temperature: The reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also promote side reactions, such as the self-etherification of glycerol or dehydration, leading to discoloration and impurity formation. Optimal temperatures for similar glycerol esterifications are often found in the range of 160-240°C. frontiersin.org

Catalyst Loading: The concentration of the catalyst must be optimized to provide a sufficient reaction rate without causing excessive side reactions or complicating the purification process.

Byproduct Removal: The continuous removal of the water byproduct from the reaction mixture is essential to shift the thermodynamic equilibrium towards the formation of the triester, thereby maximizing the yield. This is commonly achieved through azeotropic distillation or by applying a vacuum.

Interactive Data Table: Key Parameters for Synthesis Optimization

Parameter Effect on Reaction Typical Optimization Strategy
Molar Ratio (Anhydride:Glycerol) Drives reaction to completion Use slight to moderate excess of anhydride
Temperature Affects reaction rate and side reactions Increase to accelerate rate, but avoid degradation temperatures
Catalyst Concentration Increases reaction rate Use lowest effective amount to minimize purification burden
Pressure/Vacuum Facilitates byproduct removal Apply vacuum to remove water and drive equilibrium

Post-Synthetic Modifications and Structural Analogs

While specific post-synthetic modifications of Glycerol tri(hexahydrophthalate) are not widely documented, the principles of ester chemistry allow for potential transformations. The ester linkages could be subject to hydrolysis under acidic or basic conditions to regenerate glycerol and hexahydrophthalic acid.

A broad range of structural analogs exists, primarily involving variations in the acid or alcohol moiety.

Other Glycerol Triesters: This is a large class of compounds where glycerol is esterified with different carboxylic acids. Examples include Glycerol trihexanoate (Tricaproin) and Glycerol triisopalmitate, which are triglycerides with fatty acid chains of varying lengths and branching. hmdb.canih.govnih.gov

Polyglycerol Esters: These are related surfactants where glycerol is first polymerized to form polyglycerol, which is then esterified with fatty acids. mdpi.comgerli.comresearchgate.net This creates a diverse family of molecules with varying degrees of polymerization and esterification, offering a wide range of hydrophilic-lipophilic balance (HLB) values. researchgate.net

Monomycoloyl Glycerol Analogs: These are synthetic lipids with a glycerol moiety attached to a single, complex lipid acid, which are investigated for their immunostimulatory activity. chemrxiv.org

Advanced Spectroscopic and Chromatographic Techniques for Molecular Structure Confirmation and Purity Assessment

Confirmation of the molecular structure and assessment of the purity of Glycerol tri(hexahydrophthalate) are performed using a combination of standard spectroscopic and chromatographic methods.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a crucial tool for confirming the completion of the esterification reaction. The key spectral evidence is the significant reduction or disappearance of the broad hydroxyl (-OH) stretching band from glycerol (typically around 3300-3400 cm⁻¹) and the concurrent appearance of a strong carbonyl (C=O) stretching peak characteristic of the ester functional group (around 1730-1750 cm⁻¹). researchgate.net The C-O stretching of the ester will also be visible.

Interactive Data Table: Characteristic FTIR Peaks for Esterification Monitoring

Functional Group Wavenumber (cm⁻¹) Indication
Hydroxyl (O-H) ~3300 (broad) Presence of unreacted glycerol or partial esters
Ester Carbonyl (C=O) ~1740 (strong) Formation of the ester linkage
Ester (C-O) ~1200-1100 Presence of the ester linkage

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation. In the ¹H NMR spectrum of the pure triester, the signals corresponding to the glycerol backbone protons would confirm the 1,2,3-trisubstituted pattern. For triacylglycerols, the proton on the central carbon (sn-2) typically appears as a multiplet further downfield (around 5.2-5.3 ppm) than the protons on the two terminal carbons (sn-1, sn-3), which appear as distinct multiplets around 4.1-4.3 ppm. aocs.orgmdpi.com The integration of the signals from the hexahydrophthalate rings relative to the glycerol backbone protons would confirm the 3:1 molar ratio.

Chromatographic Techniques:

Chromatography is essential for separating the final product from any unreacted starting materials, catalysts, and intermediate products (mono- and diesters), thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) or evaporative light scattering detector (ELSD) is effective for quantifying the concentration of non-volatile components like mono-, di-, and triesters, as well as residual glycerol. usask.ca

Gas Chromatography (GC): GC can be used to analyze the purity of the final product, often after derivatization to increase volatility. It is particularly useful for detecting residual starting materials and low molecular weight byproducts. frontiersin.orgnih.gov

Column and Thin-Layer Chromatography (TLC): These methods are valuable for the preparative purification of the product and for qualitative monitoring of the reaction's progress. nih.govgoogle.com Gel chromatography has also been shown to be an effective and rapid method for analyzing mixtures of glycerol esters. nih.gov

Mechanisms of Action in Polymer and Composite Systems

Role of Glycerol (B35011) Tri(hexahydrophthalate) as a Plasticizer

Plasticizers are essential additives used to modify the physical properties of polymers, particularly to increase their flexibility, reduce brittleness, and improve processability. The function of a plasticizer is best understood through several established theories that describe the complex interactions between the plasticizer and the polymer matrix.

The plasticizing effect of compounds like Glycerol tri(hexahydrophthalate) can be explained by a combination of theories that operate at the molecular level.

The Lubricity Theory posits that the plasticizer acts as a molecular lubricant, inserting itself between the long polymer chains and facilitating their movement past one another. kinampark.com This reduces the internal friction and the rigidity of the polymer network. The bulky cycloaliphatic rings of Glycerol tri(hexahydrophthalate) can effectively separate polymer chains, allowing for easier chain slippage and increased flexibility.

The Free Volume Theory is one of the most widely accepted models for explaining plasticization. It proposes that polymers contain microscopic empty spaces, or "free volume," between their chains. The mobility of the polymer chains, and thus the material's flexibility, is dependent on the amount of available free volume. Plasticizers, being smaller molecules, increase the free volume within the polymer matrix. This additional space allows for greater segmental motion of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility. The introduction of Glycerol tri(hexahydrophthalate) into a polymer matrix effectively increases the free volume, enhancing the mobility of the polymer chains.

Glycerol tri(hexahydrophthalate) directly influences the dynamics of polymer chains and the forces that bind them together. By positioning its molecules between the polymer chains, it effectively shields the polymer's own intermolecular attractive forces. This separation reduces the energy required for the polymer chains to move, thereby increasing their mobility.

The ester groups in Glycerol tri(hexahydrophthalate) are polar and can form hydrogen bonds with suitable functional groups on the polymer chains. These interactions, while contributing to compatibility, are generally weaker and more flexible than the strong, rigid bonds that can exist between the polymer chains themselves. This substitution of strong polymer-polymer interactions with weaker polymer-plasticizer interactions is a key mechanism for increasing flexibility.

Research on bio-based hyperbranched polyesters derived from glycerol and adipic acid, which share a similar glycerol backbone, has provided quantitative insights into their plasticizing effects on Poly(vinyl chloride) (PVC). These studies demonstrate a significant reduction in the glass transition temperature (Tg) and an increase in the elongation at break, indicative of enhanced polymer chain mobility.

Table 1: Performance of Glycerol/Adipic Acid Hyperbranched Poly(ester) Plasticizers in PVC

PlasticizerGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC85505
PVC/DEHP-4015350
PVC/HBPE-E-3816340
PVC/HBPE-O-3518320
PVC/HBPE-B-4214360

This table presents data on the effectiveness of ester end-capped hyperbranched glycerol/adipic acid oligomers as plasticizers for PVC. irispublishers.com DEHP (Di(2-ethylhexyl) phthalate) is a traditional phthalate (B1215562) plasticizer included for comparison. HBPE-E, HBPE-O, and HBPE-B are different ester end-capped hyperbranched polyesters.

Integration into Resins and Coatings

Beyond its role as a plasticizer in bulk polymers, Glycerol tri(hexahydrophthalate) has potential applications in the formulation of resins and coatings, where it can influence properties such as adhesion and viscosity.

The addition of Glycerol tri(hexahydrophthalate) can significantly alter the rheological properties, or flow behavior, of polymer solutions and melts. As a plasticizer, it reduces the viscosity of the polymer melt, which can be advantageous for processing techniques like extrusion and injection molding by lowering the required processing temperatures and pressures.

In liquid formulations such as paints, inks, and adhesives, Glycerol tri(hexahydrophthalate) can act as a rheological modifier, influencing the viscosity and flow characteristics of the uncured resin. This can be crucial for controlling the application properties, such as sag (B610663) resistance and leveling. The specific impact on rheology will depend on the concentration of the additive and its interaction with the other components of the formulation.

Application in Bio-Based and Sustainable Materials Development

The growing demand for environmentally friendly materials has spurred research into bio-based plasticizers and additives. Glycerol, a primary component of Glycerol tri(hexahydrophthalate), is a readily available and renewable resource, often generated as a byproduct of biodiesel production. irispublishers.com This makes glycerol-based compounds attractive candidates for the development of more sustainable polymer systems.

The use of Glycerol tri(hexahydrophthalate) in conjunction with bio-based polymers, such as polylactic acid (PLA) or polyhydroxyalkanoates (PHAs), could lead to the creation of fully bio-derived and potentially biodegradable products. Research into bio-based plasticizers has shown that they can be effective alternatives to traditional petroleum-based plasticizers, offering comparable performance with a reduced environmental footprint. psu.edunih.govresearchnester.com The development of such materials is a critical step towards a more circular economy for plastics.

Degradation, Stability, and Longevity Studies

Thermal Degradation Processes and Kinetic Analysis

The thermal stability of Glycerol (B35011) tri(hexahydrophthalate) is a critical factor in its processing and end-use applications. High temperatures can initiate decomposition, altering the properties of the plasticized material.

The thermal decomposition of Glycerol tri(hexahydrophthalate) is complex, involving the breakdown of both its glycerol backbone and its hexahydrophthalate side chains. While specific studies on this exact molecule are limited, the degradation pathways can be inferred from studies on its constituent parts, glycerol and phthalate-like esters.

The glycerol portion of the molecule is known to decompose through pathways involving dehydrogenation and carbon-carbon (C-C) bond scission. epa.govosti.govresearchgate.net Theoretical studies on glycerol decomposition on platinum surfaces suggest that C-C bonds are typically broken only after the molecule has been significantly dehydrogenated. epa.govresearchgate.net Under thermal stress, glycerol can decompose into a variety of smaller molecules. In an inert atmosphere, glycerol primarily evaporates, but at higher temperatures or in the presence of catalysts, it can break down into products like synthesis gas (a mixture of hydrogen and carbon monoxide). cornell.edu In hydrothermal conditions, its degradation can yield acetaldehyde, acrolein, and allyl alcohol. nih.gov

The hexahydrophthalate ester linkages are also susceptible to thermal cleavage. The degradation of the ester groups would likely lead to the formation of hexahydrophthalic anhydride (B1165640) and the regeneration of alcohol groups on the glycerol backbone, or olefinic structures through elimination reactions.

The stability of Glycerol tri(hexahydrophthalate) is highly dependent on both temperature and the surrounding atmosphere.

Temperature: The thermal degradation of pure glycerol in air has been observed to occur in a single event between 194°C and 246°C at a heating rate of 10°C/min. researchgate.net The process begins with evaporation, followed by decomposition at higher temperatures. netzsch.com For Glycerol tri(hexahydrophthalate), the onset of degradation would be expected at a significantly higher temperature due to its much larger molecular weight and lower volatility. The loss of the plasticizer from a polymer matrix, such as PVC, can lead to a loss of flexibility and increased brittleness. researchgate.net

Atmosphere: The presence of oxygen significantly influences the degradation pathways and products. In a nitrogen (inert) atmosphere, glycerol primarily undergoes evaporation. netzsch.comnetzsch.com However, in an oxidizing atmosphere (like air), it decomposes into a different array of products, including water, carbon dioxide, carbon monoxide, and the harmful compound acetaldehyde. netzsch.comnetzsch.com This indicates that the thermal stability of Glycerol tri(hexahydrophthalate) is considerably lower in the presence of oxygen, leading to a more complex and potentially detrimental degradation profile.

Table 1: Influence of Atmosphere on Glycerol Thermal Decomposition Products

AtmospherePrimary ProcessMajor Decomposition Products
Nitrogen (Inert) EvaporationGlycerol (vapor)
Oxidizing (Air) DecompositionWater, Carbon Dioxide, Carbon Monoxide, Acetaldehyde

Data sourced from studies on glycerol. netzsch.comnetzsch.com

Hydrolytic Stability and Degradation Mechanisms

Hydrolysis is a key abiotic degradation process for esters, involving the reaction with water to cleave the ester bond, forming a carboxylic acid and an alcohol. researchgate.net

Glycerol tri(hexahydrophthalate), as a tri-ester, is susceptible to hydrolysis, although the rates under neutral environmental conditions are generally slow. researchgate.netchemguide.co.uk The process is catalyzed by both acids and bases, with alkaline-catalyzed hydrolysis (saponification) being significantly faster and typically irreversible. researchgate.netchemguide.co.uklibretexts.org

The hydrolysis would occur in a stepwise manner:

First Hydrolysis: One hexahydrophthalate group is cleaved, yielding Glycerol di(hexahydrophthalate) and one molecule of hexahydrophthalic acid.

Second Hydrolysis: A second ester linkage is broken, resulting in Glycerol mono(hexahydrophthalate) and a second molecule of hexahydrophthalic acid.

Final Hydrolysis: The last ester group is hydrolyzed, releasing a final molecule of hexahydrophthalic acid and one molecule of glycerol. libretexts.org

Factors influencing the rate of hydrolysis include pH, temperature, and steric hindrance from the bulky hexahydrophthalate groups. researchgate.netamelica.org Increased temperature accelerates the reaction. researchgate.net

Oxidative Degradation and Antioxidant Interactions

Oxidative degradation involves the reaction of the plasticizer with oxygen, often initiated by heat, light, or the presence of metal catalysts. This process typically proceeds via a free-radical chain reaction, leading to the formation of hydroperoxides, which can then decompose into a variety of smaller, oxygenated compounds.

For Glycerol tri(hexahydrophthalate), the tertiary C-H bonds within the cyclohexane (B81311) rings of the hexahydrophthalate moieties are potential sites for initial attack by oxygen, as are the C-H bonds in the glycerol backbone. The oxidation of glycerol itself can be a complex process, yielding valuable chemicals like glyceraldehyde and dihydroxyacetone under controlled catalytic conditions, but leading to uncontrolled breakdown in other scenarios. mdpi.com Bases can promote the oxidation of glycerol by facilitating the deprotonation of its alcohol groups. mdpi.com

Antioxidants are frequently added to plastic formulations to inhibit this degradation. They function by interrupting the free-radical chain reaction. Common types of antioxidants include:

Chain-breaking antioxidants (Primary): These are typically sterically hindered phenols or secondary aromatic amines that donate a hydrogen atom to the reactive radicals, thus terminating the chain reaction.

Peroxide decomposers (Secondary): These compounds, such as phosphites and thioesters, convert hydroperoxides into non-radical, stable products without generating new radicals.

The interaction between the plasticizer and antioxidants is crucial for long-term stability. The effectiveness of an antioxidant can be influenced by the chemical nature of the plasticizer and other additives present in the polymer matrix. nih.gov

Biodegradation in Environmental Matrices (non-toxicological aspects)

Biodegradation is the primary mechanism for the breakdown of plasticizers in the environment. ciiq.org Many microorganisms, including bacteria and fungi, can utilize ester-based plasticizers as a source of carbon and energy. researchgate.net

The biodegradation of Glycerol tri(hexahydrophthalate) is expected to follow the general pathway established for other phthalate (B1215562) and ester plasticizers. nih.govacs.org The initial and rate-limiting step is the enzymatic hydrolysis of the ester bonds by extracellular or membrane-bound enzymes, such as esterases and lipases, secreted by microorganisms. ciiq.org

This enzymatic hydrolysis mirrors the chemical hydrolysis pathway, occurring sequentially:

Glycerol tri(hexahydrophthalate) is broken down into di- and mono-esters.

These intermediates are further hydrolyzed to glycerol and hexahydrophthalic acid.

A study on the biodegradation of glycerol trinitrate by Agrobacterium radiobacter showed a similar sequential conversion to dinitrates and then mononitrates, which supports this stepwise degradation model. nih.gov

Once liberated, both glycerol and hexahydrophthalic acid can be taken up by the microbial cells and funneled into central metabolic pathways. nih.govbiorxiv.org Glycerol is a common metabolite that is typically phosphorylated and then oxidized to enter glycolysis. biorxiv.org The hexahydrophthalic acid ring would likely be cleaved through oxidative pathways, eventually leading to its complete mineralization to carbon dioxide and water under aerobic conditions. researchgate.net

Interactions with Polymeric Matrices and Auxiliary Additives

Miscibility and Phase Behavior in Polymer Blends

The miscibility of a plasticizer within a polymer is the cornerstone of its functionality. A homogeneous blend at the molecular level is essential for achieving a uniform reduction in the glass transition temperature (Tg) and imparting the desired flexibility to the polymer.

The compatibility between a polymer and a plasticizer is fundamentally governed by the principles of thermodynamics, specifically the Gibbs free energy of mixing (ΔG_m). For two substances to be miscible, the Gibbs free energy of their mixture must be negative. This is expressed by the equation:

ΔG_m = ΔH_m - TΔS_m

where ΔH_m is the enthalpy of mixing, T is the absolute temperature, and ΔS_m is the entropy of mixing. In polymer-plasticizer blends, the change in entropy upon mixing is typically small. Consequently, the enthalpy of mixing, which represents the energetic interactions between the polymer and plasticizer molecules, becomes the determining factor for miscibility. A negative or very small positive enthalpy of mixing is a prerequisite for compatibility.

The Flory-Huggins interaction parameter (χ) is a dimensionless quantity that characterizes the interaction energy between the polymer and the plasticizer. Lower values of χ indicate more favorable interactions and, therefore, better miscibility. Another practical tool for predicting compatibility is the comparison of the solubility parameters (δ) of the polymer and the plasticizer. Materials with similar solubility parameters are more likely to be miscible.

Table 1: Solubility Parameters of Various Polymers and Plasticizers. The solubility parameter for Glycerol (B35011) tri(hexahydrophthalate) is an estimate based on its chemical structure.
CompoundSolubility Parameter (δ) [MPa½]
Poly(vinyl chloride) (PVC)19.1 - 22.1
Polylactic Acid (PLA)19.0 - 20.5
Dioctyl Phthalate (B1215562) (DOP)17.9
Glycerol36.1
Glycerol tri(hexahydrophthalate) (Estimated)19.0 - 21.0

The morphology of a polymer-plasticizer blend provides physical evidence of the degree of miscibility. Several analytical techniques are employed to visualize and characterize the phase structure of these blends.

Microscopy Techniques : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for observing the phase morphology of polymer blends. A uniform and featureless micrograph is indicative of a miscible system, while the presence of distinct domains or phases suggests immiscibility. Atomic Force Microscopy (AFM) can provide even higher resolution images of the surface and can differentiate between phases based on variations in mechanical properties.

Thermal Analysis : Differential Scanning Calorimetry (DSC) is widely used to assess miscibility by measuring the glass transition temperature (Tg) of the blend. A single Tg that is intermediate to those of the individual components is a strong indicator of a homogeneous, miscible blend.

Spectroscopic and Scattering Techniques : Techniques such as Fourier-transform infrared spectroscopy (FTIR) can provide insights into the molecular interactions between the polymer and the plasticizer. Small-angle X-ray scattering (SAXS) can be used to characterize the size and distribution of any phase-separated domains.

Synergistic and Antagonistic Effects with Other Additives

In commercial polymer formulations, plasticizers are typically used in conjunction with a variety of other additives, including stabilizers, lubricants, fillers, and flame retardants. The interactions between Glycerol tri(hexahydrophthalate) and these auxiliary additives can lead to either synergistic or antagonistic effects.

Synergistic Effects : A synergistic effect occurs when the combined performance of two or more additives is greater than the sum of their individual effects. For example, a secondary plasticizer might improve the low-temperature flexibility of a formulation plasticized with Glycerol tri(hexahydrophthalate) more than would be expected from its individual performance.

Antagonistic Effects : Conversely, an antagonistic effect arises when the presence of one additive diminishes the effectiveness of another. For instance, certain mineral fillers can absorb the plasticizer, reducing its availability to plasticize the polymer matrix and thereby increasing the stiffness of the final product.

Migration and Leaching Phenomena from Material Formulations

The long-term performance and safety of a plasticized material are heavily influenced by the permanence of the plasticizer within the polymer matrix. The loss of plasticizer can occur through migration or leaching.

Migration : This refers to the movement of the plasticizer from the polymer matrix into an adjacent material upon physical contact.

Leaching : This describes the extraction of the plasticizer from the polymer when it is exposed to a liquid medium.

The propensity of a plasticizer to migrate or leach is influenced by several factors, including its molecular weight, its compatibility with the polymer, and the environmental conditions. Higher molecular weight plasticizers, such as what would be expected for Glycerol tri(hexahydrophthalate), generally exhibit lower rates of migration and leaching due to their lower volatility and slower diffusion rates.

Table 2: Representative Migration Data for Plasticizers in PVC. The data for Glycerol tri(hexahydrophthalate) is a projection based on its anticipated high molecular weight.
PlasticizerMolecular Weight (g/mol)Typical Weight Loss (%) in Activated Carbon Test
Di(2-ethylhexyl) phthalate (DEHP)390.56~2.5
Tri(2-ethylhexyl) trimellitate (TOTM)546.78~0.5
Glycerol tri(hexahydrophthalate) (Estimated)~500-600< 0.5

Advanced Analytical and Characterization Techniques for Research

Chromatographic Separations and Mass Spectrometry for Component Analysis

Chromatographic techniques are essential for separating Glycerol (B35011) tri(hexahydrophthalate) from reaction mixtures, impurities, or a polymer matrix, while mass spectrometry provides definitive identification and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds. intertek.com Due to the high molecular weight and low volatility of Glycerol tri(hexahydrophthalate), its direct analysis by GC-MS can be challenging, often requiring high column temperatures that risk thermal decomposition. nih.gov To overcome this, derivatization of any free hydroxyl groups or hydrolysis followed by esterification of the resulting acids can be performed to create more volatile compounds suitable for GC analysis. nih.govyoutube.com In GC-MS analysis, the compound would be identified by its characteristic retention time and its mass spectrum, which reveals fragmentation patterns corresponding to the glycerol backbone and the hexahydrophthalate moieties. nih.gov This method is particularly useful for quantifying the compound and identifying related impurities or degradation byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing non-volatile and thermally unstable compounds like Glycerol tri(hexahydrophthalate). intertek.com Since the compound lacks a strong ultraviolet (UV) chromophore, conventional UV detectors may offer limited sensitivity. veeprho.com Therefore, alternative detection methods are employed. A Refractive Index Detector (RID) can be used, although it is sensitive to temperature and mobile phase changes and is not suitable for gradient elution. veeprho.com More commonly, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferred for their universal response to non-volatile analytes, which does not depend on optical properties. researchgate.net When coupled with mass spectrometry (LC-MS), HPLC provides a powerful method for both separation and identification without the need for derivatization. nih.gov

Table 1: Typical Chromatographic and Mass Spectrometry Parameters for Analysis This table presents hypothetical but representative parameters for the analysis of Glycerol tri(hexahydrophthalate) based on methods for similar compounds.

TechniqueParameterTypical Conditions/SettingsPurpose
GC-MSColumnLow-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane)Separation of semi-volatile compounds. restek.com
Injector Temperature280-320 °CEnsures volatilization without decomposition.
Oven ProgramTemperature ramp from ~100 °C to 340 °CSeparates components based on boiling point.
Ionization Mode (MS)Electron Ionization (EI)Provides reproducible fragmentation patterns for identification. nih.gov
HPLCColumnReversed-Phase C18 or C8Separation based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and WaterElutes compounds with varying polarities. oatext.com
DetectorELSD, CAD, or MSUniversal detection for non-UV absorbing compounds. researchgate.net
Flow Rate0.5 - 1.5 mL/minStandard flow for analytical scale columns.

Nuclear Magnetic Resonance and Infrared Spectroscopy for Structural and Interactional Analysis

Spectroscopic methods are indispensable for the detailed structural confirmation of Glycerol tri(hexahydrophthalate) and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful for unambiguous structure elucidation. The ¹H NMR spectrum would provide information on the ratio and connectivity of protons in the molecule. fkit.hr The ¹³C NMR spectrum reveals the different carbon environments. oregonstate.edu For Glycerol tri(hexahydrophthalate), characteristic signals would appear for the glycerol backbone protons (in the 3.5-5.5 ppm range) and the aliphatic protons of the three hexahydrophthalate rings (typically in the 1.2-2.8 ppm range). nih.govchemicalbook.com The carbonyl carbons of the ester groups would be evident in the ¹³C NMR spectrum in the 165-175 ppm region. oregonstate.edu

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in Glycerol tri(hexahydrophthalate). The most prominent feature in its IR spectrum would be the strong absorption band of the ester carbonyl (C=O) stretching vibration, typically found around 1730-1750 cm⁻¹. fkit.hrresearchgate.net Other characteristic peaks would include the C-O stretching vibrations of the ester linkage in the 1000-1300 cm⁻¹ region and the C-H stretching and bending vibrations of the aliphatic rings and the glycerol backbone. researchgate.net

Table 2: Expected Spectroscopic Data for Structural Analysis This table presents predicted spectroscopic data for Glycerol tri(hexahydrophthalate) based on known values for its constituent moieties.

TechniqueStructural UnitExpected Chemical Shift (ppm) / Wavenumber (cm⁻¹)Notes
¹H NMRGlycerol Backbone (CH, CH₂)~3.5 - 5.5Complex multiplet patterns due to esterification shifts. nih.gov
Hexahydrophthalate Ring (CH, CH₂)~1.2 - 2.8Multiple overlapping signals from the saturated ring protons. chemicalbook.com
Hexahydrophthalate Ring (CH-COO)~2.5 - 2.8Protons alpha to the carbonyl group are deshielded.
¹³C NMRGlycerol Backbone (CH, CH₂)~60 - 75Signals for the three carbons of the glycerol moiety. sigmaaldrich.com
Hexahydrophthalate Ring (CH, CH₂)~20 - 50Aliphatic carbons of the cyclohexyl rings.
Ester Carbonyl (C=O)~170 - 175Characteristic downfield shift for ester carbonyl carbons. oregonstate.edu
FTIRC-H Stretch (Aliphatic)2850 - 3000 cm⁻¹From both glycerol and hexahydrophthalate units. researchgate.net
C=O Stretch (Ester)1730 - 1750 cm⁻¹Strong, characteristic absorption for the ester functional group. fkit.hr
C-O Stretch (Ester)1000 - 1300 cm⁻¹Represents the single bond stretch of the ester group. researchgate.net

Thermal Analysis Methods for Transitions and Reaction Monitoring

Thermal analysis techniques are crucial for determining the operational temperature range and stability of Glycerol tri(hexahydrophthalate), especially when it is used as a plasticizer or in other material applications. mt.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile. impact-solutions.co.uk For Glycerol tri(hexahydrophthalate), a TGA scan would show the onset temperature of decomposition, which is a key indicator of its thermal stability. netzsch.com The analysis can be run under an inert atmosphere (like nitrogen) to study pyrolysis or under an oxidative atmosphere (like air) to study thermo-oxidative degradation. abcm.org.br The resulting thermogram can also reveal the presence of residual solvents or other volatile impurities that would evaporate at lower temperatures than the decomposition temperature of the main compound. aston.ac.uk

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the characterization of thermal transitions. researchgate.net For a potentially amorphous or semi-crystalline compound like Glycerol tri(hexahydrophthalate), DSC can identify the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com If the compound can crystallize, DSC will also detect the crystallization exotherm (Tc) upon cooling or cold crystallization upon heating, and the melting endotherm (Tm). researchgate.net These parameters are vital for understanding the processing and end-use performance of materials containing this ester. nih.gov

Table 3: Thermal Properties Characterized by TGA and DSC This table outlines the thermal events that can be investigated for Glycerol tri(hexahydrophthalate) and their significance.

TechniqueProperty/Event MeasuredTypical Temperature Range (Hypothetical)Significance
TGAVolatiles Loss50 - 150 °CQuantifies residual solvents or moisture. aston.ac.uk
Decomposition Onset (Td)> 250 °CIndicates the upper limit of thermal stability. researchgate.net
DSCGlass Transition (Tg)-20 to 20 °CDefines the transition from a glassy to a rubbery state; crucial for plasticizers. tainstruments.comyoutube.com
Crystallization (Tc)Variable (on cooling)Characterizes the ability of the material to form an ordered structure. researchgate.net
Melting Point (Tm)Variable (on heating)Indicates the transition from a crystalline solid to a liquid. researchgate.net

Microscopic and Scattering Techniques for Morphological Investigations

When Glycerol tri(hexahydrophthalate) is incorporated into other materials, such as polymers, its physical distribution and effect on the bulk morphology are of great interest.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of materials. azom.com If Glycerol tri(hexahydrophthalate) is used as a plasticizer in a polymer blend, SEM can be used to study the fracture surface of the blend to assess the compatibility and dispersion of the plasticizer within the polymer matrix. azom.com When combined with Energy Dispersive X-ray Analysis (EDX), it can also map the distribution of elements if inorganic fillers are also present. azom.com

X-ray Diffraction (XRD): XRD is the primary technique for investigating the crystalline structure of materials. An XRD pattern of pure Glycerol tri(hexahydrophthalate) would reveal whether the compound is crystalline, semi-crystalline, or amorphous. uitm.edu.my A crystalline material will produce sharp diffraction peaks, while an amorphous material will show a broad halo. mdpi.com This is critical as the degree of crystallinity can significantly influence the physical properties of the material, such as its hardness and melting behavior. When used as an additive, XRD can also determine if the plasticizer affects the crystallinity of the host polymer. researchgate.net

Table 4: Morphological and Structural Investigation Techniques This table summarizes the application of microscopic and scattering techniques in the analysis of materials containing Glycerol tri(hexahydrophthalate).

TechniqueInformation ObtainedApplication Example
SEMSurface topography, phase separation, dispersion of additives.Visualizing the fracture surface of a plasticized PVC to observe phase morphology and plasticizer distribution. azom.com
XRDCrystallinity, crystal structure, phase identification.Determining if Glycerol tri(hexahydrophthalate) is amorphous or crystalline in its pure state. uitm.edu.my
TEMInternal microstructure, nanoscale phase distribution.Observing the nanoscale dispersion of the plasticizer within a polymer matrix for high-performance applications. azom.com

Theoretical and Computational Modeling of Glycerol Tri Hexahydrophthalate Systems

Molecular Dynamics Simulations of Compound-Polymer Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For Glycerol (B35011) tri(hexahydrophthalate), MD simulations would be instrumental in understanding its interactions within a polymer matrix, a common application for such compounds. These simulations could predict how the molecule orients itself and interacts with polymer chains, providing insights into its effectiveness as a plasticizer or other additive.

Simulations could model the diffusion of Glycerol tri(hexahydrophthalate) within a polymer, its effect on the polymer's glass transition temperature, and the mechanical properties of the resulting blend. By calculating parameters such as the mean square displacement and radial distribution functions, researchers could quantify the mobility of the compound and its distribution within the polymer.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Glycerol Tri(hexahydrophthalate) in a PVC Matrix

ParameterValue/Condition
Polymer MatrixPolyvinyl Chloride (PVC)
Force FieldCOMPASS
Temperature298 K
Pressure1 atm
Simulation Time100 ns
EnsembleNPT (Isothermal-Isobaric)

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and reactivity of a molecule. mdpi.com For Glycerol tri(hexahydrophthalate), these calculations could be used to determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

This information is crucial for understanding the molecule's reactivity, its potential interaction sites with other molecules, and its stability. For example, the calculated HOMO-LUMO gap can indicate the chemical reactivity and the UV-Vis spectral properties of the compound.

Table 2: Hypothetical Quantum Chemical Calculation Results for Glycerol Tri(hexahydrophthalate)

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap7.0 eV
Dipole Moment3.5 D

Predictive Modeling of Performance Parameters and Material Behavior

By combining the insights gained from molecular dynamics simulations and quantum chemical calculations, it is possible to develop predictive models for the performance of Glycerol tri(hexahydrophthalate) in various materials. These models could correlate molecular-level properties with macroscopic material behavior, such as flexibility, durability, and thermal stability.

For instance, a model could be developed to predict the plasticizing efficiency of Glycerol tri(hexahydrophthalate) in a given polymer based on its molecular size, shape, and intermolecular interactions calculated from MD simulations. Such predictive models would be highly valuable for the rational design of new materials with tailored properties, reducing the need for extensive trial-and-error experimentation.

Future Research Directions and Unaddressed Scientific Inquiries

Exploration of Novel Synthetic Routes and Bio-Based Precursors

The industrial synthesis of Glycerol (B35011) tri(hexahydrophthalate) traditionally relies on petrochemical feedstocks. Future research is increasingly focused on developing greener, more sustainable synthetic pathways. A primary objective is the utilization of bio-based precursors for both the glycerol and hexahydrophthalic anhydride (B1165640) components.

Glycerol, a polyol with a wide range of applications, is a significant byproduct of biodiesel production. researchgate.netresearchgate.net The valorization of this crude glycerol is a key research area, with studies exploring its purification and conversion into high-value chemicals. researchgate.netresearchgate.net The use of this bio-derived glycerol is a direct route to improving the green credentials of Glycerol tri(hexahydrophthalate). Research is also active in developing novel catalytic routes from bio-based glyceric acid to other key polymer precursors, which could inspire new pathways for glycerol utilization. rsc.org

For the hexahydrophthalic anhydride (HHPA) moiety, the focus is on deriving it from renewable resources. Organizations like Biorizon are pioneering the development of bio-based HHPA as a direct, drop-in replacement for its petrochemical counterpart. biorizon.eu Their work involves multi-step processes starting from biomass. biorizon.eubiorizon.eu Further research is needed to optimize these processes, improve yields, and make them economically competitive with traditional methods. The development of bio-based alternatives to similar anhydrides, such as 3-methyl phthalic anhydride (bio-MPA) from furfural (B47365) (derived from hemicellulose), showcases plausible routes for investigation. resourcewise.comrsc.org

Future synthetic strategies will likely involve:

Catalyst Development: Designing highly efficient and selective catalysts for the esterification of bio-glycerol with bio-HHPA.

Process Intensification: Investigating continuous flow reactors and reactive distillation to improve efficiency and reduce waste.

Alternative Bio-precursors: Exploring different biomass sources and conversion technologies to produce the necessary building blocks. biorizon.eu

Expanding the Application Spectrum in Emerging Material Technologies

While Glycerol tri(hexahydrophthalate) is established in applications like plasticizers and coatings, its unique properties suggest potential in a wider range of advanced materials. Future research should aim to unlock this potential by exploring its use in emerging technological fields.

The compound's saturated cycloaliphatic structure contributes to good UV and weather resistance, as seen in related epoxy resins. tri-iso.comgantrade.com This suggests untapped potential in:

Advanced Coatings: Formulating high-performance, weather-resistant coatings for demanding applications such as automotive finishes and architectural coatings with enhanced durability and non-yellowing characteristics. tri-iso.com

3D Printing and Additive Manufacturing: Investigating its role as a functional additive or as a component in novel photopolymer resins for 3D printing, where its viscosity and reactivity could be tailored for specific printing technologies.

Flexible Electronics: Exploring its use as a flexible dielectric material or as a plasticizer in polymer substrates for wearable and flexible electronic devices.

Biomedical Polymers: Given the bio-compatibility of glycerol, research could explore the potential of Glycerol tri(hexahydrophthalate) in specific, non-toxic biomedical applications, provided rigorous toxicological assessments are conducted. Novel glycerol-derived compounds have already been explored for fungicide and other activities. nih.gov

A comparative analysis of research avenues for related compounds can provide a roadmap for future work on Glycerol tri(hexahydrophthalate).

Research AreaPotential Application for Glycerol Tri(hexahydrophthalate)Rationale
Advanced Coatings High-durability, UV-resistant finishesBased on the known weatherability of related cycloaliphatic compounds. tri-iso.comgantrade.com
Additive Manufacturing Component in photopolymer resinsPotential to modify viscosity, cure speed, and mechanical properties of printed objects.
Smart Materials Integration into stimuli-responsive polymersThe ester linkages could be designed for controlled degradation or property changes.

Comprehensive Understanding of Long-Term Environmental Behavior and Persistence

A critical area of future research is the thorough evaluation of the long-term environmental fate and persistence of Glycerol tri(hexahydrophthalate). While it is often positioned as a safer alternative to some ortho-phthalate plasticizers, comprehensive data on its environmental behavior is lacking. Phthalate (B1215562) esters as a class are considered emerging pollutants, and some are known to be endocrine-disrupting chemicals. nih.govnih.gov Therefore, a rigorous scientific understanding is imperative.

Key research questions that need to be addressed include:

Biodegradation Pathways: What are the primary microbial and enzymatic pathways for the degradation of Glycerol tri(hexahydrophthalate) in various environmental compartments (soil, water, sediment)?

Persistence and Bioaccumulation: What is its half-life in different environmental conditions? Does it have the potential to bioaccumulate in organisms and biomagnify in food webs? While some phthalates are known to bioconcentrate, specific data for the tri(hexahydrophthalate) ester of glycerol is needed. nih.gov

Ecotoxicity: What are the long-term ecotoxicological effects on a range of terrestrial and aquatic organisms? This includes chronic toxicity and potential endocrine-disrupting effects. nih.gov

Degradation Products: What are the intermediate and final degradation products, and are they more or less benign than the parent compound?

Advanced analytical techniques will be crucial for these studies, including liquid chromatography-mass spectrometry (LC-MS) for tracking the parent compound and its metabolites in environmental matrices.

Integration of Glycerol Tri(hexahydrophthalate) into Circular Economy Frameworks for Materials

Aligning the lifecycle of Glycerol tri(hexahydrophthalate) with the principles of a circular economy is a vital future research direction. mdpi.comnoviams.com This moves beyond a linear "take-make-dispose" model to one that emphasizes reuse, recycling, and regeneration. europa.eu

Key research areas for integrating this compound into a circular economy include:

Chemical Recycling (Upcycling): Developing efficient chemical recycling processes to depolymerize host polymers (like PVC or polyesters) and recover the Glycerol tri(hexahydrophthalate) plasticizer for reuse. Research into the chemical recycling of plastics like polycarbonate using glycerol demonstrates the feasibility of such approaches. thechemicalengineer.comvot.pl These methods could be adapted to recover both the monomer of the plastic and the plasticizer.

Design for Recycling: Formulating polymers and products containing Glycerol tri(hexahydrophthalate) in a way that facilitates easier separation and recovery at the end of life. This involves considering the compatibility of the plasticizer with emerging recycling technologies.

Closed-Loop Synthesis: Creating a closed-loop system where end-of-life products containing Glycerol tri(hexahydrophthalate) are chemically broken down into their constituent parts—glycerol and hexahydrophthalic acid—which can then be purified and used to synthesize new material. This aligns with the broader goal of creating circular value chains for plastics. iisd.org

Waste Valorization: Investigating the use of the compound in recycled material streams. For example, glycerol-based polymers have been studied as chain extenders to improve the properties of post-consumer recycled PET. researchgate.net This could be a potential application for recovered or waste streams containing Glycerol tri(hexahydrophthalate).

The transition to a circular economy requires a systemic approach, involving collaboration between chemists, material scientists, engineers, and policymakers to create effective frameworks for material recovery and reuse. unece.orgresearchgate.netrsc.org

Q & A

Q. What are the established protocols for synthesizing glycerol tri(hexahydrophthalate) in laboratory settings, and how can purity be verified?

  • Methodological Answer: Synthesis typically involves esterification reactions using glycerol and hexahydrophthalic anhydride under controlled conditions (e.g., solvent-free catalysis or acid-catalyzed environments). Purity verification employs gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC), calibrated against certified reference standards. For validation, replicate experiments with controls are essential to confirm reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing glycerol tri(hexahydrophthalate), and what are their validation parameters?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. Chromatographic purity assessments (e.g., GC or HPLC) require method validation via parameters like linearity (R² > 0.99), precision (%RSD < 2%), and recovery rates (95–105%). Cross-referencing with mass spectrometry (MS) enhances accuracy .

Q. How can researchers systematically identify knowledge gaps regarding glycerol tri(hexahydrophthalate) using literature review strategies?

  • Methodological Answer: Utilize Google Scholar’s advanced search operators (e.g., "glycerol tri(hexahydrophthalate) AND synthesis NOT industrial") to filter irrelevant results. Prioritize peer-reviewed articles with high citation counts and cross-reference databases like SciFinder for patent coverage. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure gaps, focusing on understudied areas like mechanistic pathways .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize reaction conditions for glycerol tri(hexahydrophthalate) synthesis?

  • Methodological Answer: Design a central composite design (CCD) or Box-Behnken model to evaluate variables (e.g., temperature, catalyst concentration, reaction time). Use ANOVA to identify significant factors (p < 0.05) and generate 3D contour plots for optimal conditions. Validate predictions with confirmatory experiments, ensuring residuals meet normality assumptions .

Q. What strategies resolve discrepancies in thermal stability data for glycerol tri(hexahydrophthalate) across studies?

  • Methodological Answer: Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized heating rates (e.g., 10°C/min) and inert atmospheres (N₂ or Ar). Compare degradation onset temperatures and activation energies using the Flynn-Wall-Ozawa method. Address variability by reporting instrument calibration details and sample preparation protocols (e.g., moisture content control) .

Q. What computational approaches predict the reactivity of glycerol tri(hexahydrophthalate) in esterification or polymerization reactions?

  • Methodological Answer: Employ density functional theory (DFT) to model transition states and calculate Gibbs free energy barriers for esterification pathways. Validate with experimental kinetics (e.g., Arrhenius plots). Molecular dynamics simulations can assess steric effects in polymerization, using software like Gaussian or GROMACS with force fields tailored for ester linkages .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the environmental impact of glycerol tri(hexahydrophthalate) degradation byproducts?

  • Methodological Answer: Use a factorial design to test variables like pH, temperature, and microbial activity in biodegradation studies. Quantify byproducts via LC-MS/MS and apply ecotoxicity assays (e.g., Daphnia magna mortality rates). Statistical analysis via principal component analysis (PCA) can correlate degradation pathways with toxicity outcomes .

Q. What statistical methods are appropriate for analyzing conflicting catalytic efficiency data in glycerol tri(hexahydrophthalate) synthesis?

  • Methodological Answer: Apply mixed-effects models to account for batch-to-batch variability in catalyst performance. Use Tukey’s HSD test for post-hoc comparisons of yield data. Meta-analysis of published studies can identify systematic biases (e.g., solvent polarity effects) using tools like RevMan or R’s metafor package .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to studies involving glycerol tri(hexahydrophthalate) with potential environmental or health risks?

  • Methodological Answer: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For hazardous byproducts, follow REACH regulations (Registration, Evaluation, Authorisation of Chemicals) for risk assessment and Material Safety Data Sheet (MSDS) documentation. Report near-misses and deviations in safety protocols to institutional review boards (IRBs) .

Q. How can researchers ensure reproducibility when publishing synthetic protocols for glycerol tri(hexahydrophthalate?

  • Methodological Answer: Provide detailed experimental logs, including raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use the STAR Methods framework to document reagent lot numbers, instrument settings, and software versions. Publish step-by-step videos or protocols on platforms like Protocols.io to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.